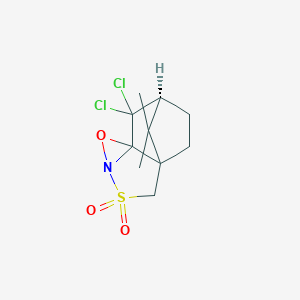

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-CNLAJYNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Chiral Workhorse for Asymmetric Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a pivotal reagent in modern asymmetric synthesis. Derived from naturally abundant camphor, this chiral N-sulfonyloxaziridine has emerged as a powerful and reliable electrophilic oxygen transfer agent, most notably for the asymmetric α-hydroxylation of prochiral enolates. Its robust crystalline nature, predictable stereochemical outcomes, and broad substrate scope have cemented its role in the stereocontrolled synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reaction mechanisms, and detailed protocols for its application, offering field-proven insights for both novice and experienced researchers in synthetic organic chemistry.

Introduction: The Advent of a Powerful Chiral Oxidant

The quest for efficient methods to install stereogenic centers is a central theme in organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. The introduction of the α-hydroxy carbonyl moiety, a common structural motif in natural products and medicinal agents, requires precise stereochemical control. N-sulfonyloxaziridines, first brought to prominence by Franklin A. Davis, are a class of neutral, aprotic, and electrophilic oxidizing reagents that have revolutionized this field.[1][2] Among these, the camphor-derived chiral variants are particularly noteworthy for their efficacy in asymmetric transformations.[3]

This compound, a second-generation camphor-derived oxaziridine, was developed to enhance stereoselectivity and reactivity compared to its predecessors. The dichloro substituents at the C8 position of the camphor scaffold amplify its electron-withdrawing nature and introduce critical steric bulk, which are key to its high reactivity and the remarkable levels of enantioselectivity it achieves in oxygen transfer reactions.[4] This reagent has proven especially effective for the hydroxylation of enolates that lack coordinating groups, a challenging task for other chiral oxidants.[5]

Physicochemical and Spectroscopic Profile

Proper characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 127184-05-8 |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃S |

| Molecular Weight | 298.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 182–186 °C[5] |

| Optical Activity | [α]₂₀/D +89±3° (c = 0.5% in chloroform) |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃) δ: 1.16 (s, 3H), 1.48 (s, 3H), 1.86–2.18 (m, 3H), 2.30–2.40 (m, 1H), 2.73 (d, 1H, J = 3.9 Hz), 3.23 (d, 1H, J = 14 Hz), 3.45 (d, 1H, J = 14 Hz).[5]

-

¹³C NMR (75 MHz, CDCl₃) δ: 21.9, 23.3, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1.[5]

Synthesis: Forging the Chiral Reagent

The preparation of this compound is a robust, multi-step process starting from commercially available (+)-(1S)-10-camphorsulfonic acid. The key final step is the stereoselective oxidation of the corresponding sulfonylimine. The steric hindrance imposed by the camphor backbone directs the oxidant to the endo face of the C=N double bond, resulting in the formation of a single oxaziridine diastereomer.[6]

Figure 1: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[5]

Step A: (+)-(8,8-Dichlorocamphorylsulfonyl)imine

-

To a solution of (+)-(camphorylsulfonyl)imine (prepared from the corresponding sulfonyl chloride) in a suitable solvent (e.g., dichloroethane), add thionyl chloride (SO₂Cl₂) or sulfuryl chloride.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC or ¹H NMR).

-

Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., methylene chloride), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude (+)-(8,8-Dichlorocamphorylsulfonyl)imine is often of sufficient purity (mp 170–175°C) to be used directly in the next step.[5]

Step B: this compound

-

Dissolve the crude sulfonylimine from Step A in a biphasic solvent system, typically methylene chloride and an aqueous buffer (e.g., potassium carbonate solution to maintain a basic pH).

-

Cool the vigorously stirred mixture in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone), portion-wise, maintaining the temperature below 10°C.

-

Monitor the reaction by TLC for the disappearance of the starting imine.

-

Once complete, separate the organic layer. Wash it sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization (e.g., from an ethanol/ethyl acetate mixture) to yield the pure oxaziridine as a white solid.[5]

Core Application & Mechanism: Asymmetric α-Hydroxylation of Enolates

The primary and most impactful application of this compound is the enantioselective α-hydroxylation of prochiral ketone, ester, and amide enolates.[2][7] This reaction provides a direct and reliable route to optically active α-hydroxy carbonyl compounds, which are valuable chiral building blocks.[2]

Reaction Mechanism

The hydroxylation proceeds via an Sₙ2-type mechanism. The nucleophilic enolate attacks the electrophilic oxygen atom of the oxaziridine ring.[8] This concerted oxygen transfer leads to the formation of the α-hydroxy carbonyl compound and the corresponding sulfonylimine byproduct.

Figure 2: Generalized mechanism of enolate hydroxylation.

The stereochemical outcome is dictated by the steric environment of both the enolate and the oxaziridine. The bulky camphor backbone effectively shields one face of the oxaziridine oxygen, forcing the enolate to approach from the less hindered face. The 8,8-dichloro groups enhance this steric blockade, leading to higher enantioselectivities compared to non-chlorinated analogs.[4] An "open" transition state model is generally accepted, where steric repulsion between the enolate substituents and the oxaziridine's camphor scaffold is the primary factor controlling facial selectivity.[1][9]

Protocol: Asymmetric Hydroxylation of a 2-Substituted-1-Tetralone

This protocol is a representative example of the reagent's application.[5]

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted-1-tetralone substrate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the solution. Stir for 30-60 minutes at -78°C to ensure complete enolate formation. The choice of base and counterion can influence stereoselectivity.[9]

-

Hydroxylation: Dissolve this compound (typically 1.1-1.2 equivalents) in a minimal amount of anhydrous THF.

-

Add the oxaziridine solution dropwise to the cold enolate solution. The reaction is often rapid.

-

Stir the reaction mixture at -78°C for 1-3 hours, monitoring progress by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the α-hydroxy tetralone. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Representative Results:

| Substrate (Enolate) | Base | Yield (%) | ee (%) |

| 2-Propionyl-1-tetralone | KHMDS | 94 | 95 |

| 2-Carbethoxy-1-tetralone | KHMDS | 91 | 97 |

| Propiophenone | KHMDS | 73 | 77 |

(Data compiled from references[4][5])

Other Synthetic Applications

While renowned for enolate hydroxylation, the utility of this compound extends to other asymmetric oxidations:

-

Oxidation of Sulfides: It can asymmetrically oxidize prochiral sulfides to chiral sulfoxides, which are valuable intermediates and chiral auxiliaries in their own right.[5][10]

-

Indole Functionalization: It has been employed in the total synthesis of complex alkaloids, such as in the synthesis of trigonoliimine natural products, by oxidizing an indole nucleus to provide key hydroxyindolenine intermediates with excellent yield and enantioselectivity.[6]

-

Amine Oxidation: The parent class of N-sulfonyloxaziridines is effective in oxidizing secondary amines to hydroxylamines.[6][11]

Safety and Handling

This compound is a stable, crystalline solid. However, as an oxidizing agent, it should be handled with care.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat. A dust mask is recommended when handling the solid powder.

-

Storage: Store in a cool, dry place, preferably in a refrigerator at 2-8°C, under an inert atmosphere to ensure long-term stability.

-

Incompatibilities: Avoid contact with strong reducing agents and strong acids. Thermal analysis indicates potential for exothermic decomposition at elevated temperatures (165–190°C), a risk that is significantly increased in the presence of certain metal salts like FeCl₃·H₂O.[4] Therefore, strict temperature control during reactions is crucial.[4]

Conclusion

This compound is a testament to the power of reagent-controlled asymmetric synthesis. Its well-defined structure, predictable mechanism, and high stereochemical induction make it an indispensable tool for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds and other oxidized species. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers to confidently and effectively utilize this exceptional reagent in their pursuit of complex molecular targets, from fundamental research to the frontiers of drug development.

References

-

Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243.

-

Jackson, R. W., & Ferreira, E. M. (2016). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 116(13), 7663–7702.

-

Davis, F. A., Kumar, A., & Chen, B.-C. (1998). (+)-(2R,8AR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 75, 233.

-

Benchchem. This compound | 127184-05-8.

-

Wikipedia contributors. (2023, December 2). Oxaziridine. In Wikipedia, The Free Encyclopedia.

-

Sigma-Aldrich. This compound ≥97.0% (T).

-

Sigma-Aldrich. This compound, ≥97.0% (T).

-

Chen, B. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University.

-

McCauley, J. A., & Nagorny, P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews.

-

Davis, F. A., & Chen, B.-C. (1998). (+)-(2R,8AS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 75, 1.

-

Chem-Station. (2015). Davis Oxidation. Chem-Station International Edition.

-

Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690.

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

-

ResearchGate. (2015). Oxaziridines.

-

Carreño, M. C., & García Ruano, J. L. (2011). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications, 47(1), 15-27.

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. Davis Oxidation [organic-chemistry.org]

- 9. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 10. Enantiopure sulfoxides: recent applications in asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a prominent chiral oxidizing agent in the field of asymmetric synthesis. Its unique structural features, characterized by a camphor backbone appended with a sulfonyloxaziridine moiety and dichloro substituents, impart exceptional reactivity and stereoselectivity.[1] This guide provides a comprehensive overview of the synthesis of this valuable reagent, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic route, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding preparation.

Introduction: The Significance of this compound

N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, have become indispensable tools in modern organic synthesis due to their stability, ease of preparation, and potent oxidizing capabilities.[2][3] Among these, the camphor-derived chiral variants are particularly noteworthy for their ability to effect asymmetric transformations. This compound is a highly effective reagent for the enantioselective hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the functionalization of indoles.[1][4] The presence of the dichloro groups enhances its electron-withdrawing nature and steric bulk, which are crucial for its reactivity and the high levels of stereocontrol observed in its reactions.[1]

Key Applications:

-

Asymmetric α-Hydroxylation of Carbonyl Compounds: The oxidation of enolates to furnish α-hydroxy carbonyl compounds is a cornerstone application of this reagent.[5] This transformation is pivotal in the synthesis of many biologically active molecules and natural products.

-

Enantioselective Sulfoxidation: The conversion of prochiral sulfides to chiral sulfoxides is another area where this oxaziridine excels, providing access to valuable chiral building blocks.[1][4]

-

Indole Functionalization: The selective oxidation of indoles opens avenues to complex alkaloid structures.[1][2]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from (+)-(camphorylsulfonyl)imine. This precursor can be prepared from commercially available (+)-10-camphorsulfonic acid. The overall synthetic workflow involves the chlorination of the sulfonylimine followed by oxidation to the desired oxaziridine.

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (+)-(7,7-Dichlorocamphorylsulfonyl)imine

The first key transformation is the dichlorination of (+)-(camphorylsulfonyl)imine. This reaction proceeds via an electrophilic substitution mechanism at the α-position to the sulfonyl group.

Detailed Experimental Protocol:

A suspension of (+)-(camphorylsulfonyl)imine in a suitable solvent is treated with a chlorinating agent. The reaction is typically carried out at room temperature and monitored for completion.

| Reagent/Parameter | Quantity/Value | Rationale |

| (+)-(Camphorylsulfonyl)imine | 1 equivalent | The starting material for the dichlorination. |

| Chlorinating Agent | Excess | To ensure complete conversion to the dichloro derivative. |

| Solvent | Inert (e.g., CCl₄) | To facilitate the reaction without participating in it. |

| Temperature | Room Temperature | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | ~1 hour | Monitored by TLC until starting material is consumed. |

Upon completion, the reaction mixture is worked up by filtration, and the solid product is washed with a non-polar solvent like hexane to remove any unreacted starting material and byproducts. The resulting (+)-(7,7-dichlorocamphorylsulfonyl)imine is typically obtained in high yield (94-95%) and can be used in the next step without further purification.[6]

Step 2: Oxidation to this compound

The final step involves the oxidation of the dichlorinated sulfonylimine to the target oxaziridine. This is a crucial step where the three-membered oxaziridine ring is formed. The choice of oxidant is critical for achieving a high yield and preventing over-oxidation. While various oxidizing agents can be used, meta-chloroperbenzoic acid (m-CPBA) is a common and effective choice.[1] More recently, sodium hypochlorite has been demonstrated as an inexpensive and environmentally friendly alternative.[7]

Detailed Experimental Protocol (using m-CPBA):

The (+)-(7,7-dichlorocamphorylsulfonyl)imine is dissolved in a suitable solvent, such as dichloromethane (DCM), and cooled to a low temperature. A solution of m-CPBA is then added dropwise.

| Reagent/Parameter | Quantity/Value | Rationale |

| (+)-(7,7-Dichlorocamphorylsulfonyl)imine | 1 equivalent | The substrate for oxidation. |

| m-CPBA | ~1.1 equivalents | A slight excess ensures complete oxidation. |

| Solvent | Dichloromethane (DCM) | A common solvent for oxidation reactions. |

| Temperature | -20 °C to 0 °C | Low temperature helps to control the exothermicity of the reaction and prevent side reactions. |

| Reaction Time | Monitored by TLC | To track the disappearance of the starting imine and the formation of the oxaziridine. |

After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as white crystals.[1]

Mechanistic Rationale for Oxidation:

The oxidation of the imine to the oxaziridine is believed to proceed through a concerted or a two-step mechanism.[2] The peracid attacks the imine nitrogen, leading to the formation of the N-O bond and subsequent ring closure to form the strained three-membered oxaziridine ring. The steric hindrance of the camphor backbone directs the oxidant to attack from the less hindered endo face of the C=N double bond, resulting in the formation of a single diastereomer of the oxaziridine.[2]

Visualization of the Oxidation Step

Caption: Simplified mechanism of imine oxidation to form the oxaziridine ring.

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃) δ: 1.16 (s, 3H), 1.48 (s, 3H), 1.86-2.18 (m, 3H), 2.30-2.40 (m, 1H), 2.73 (d, 1H, J = 3.9 Hz), 3.23 (d, 1H, J = 14 Hz), 3.45 (d, 1H, J = 14 Hz).[6]

-

¹³C NMR (75 MHz, CDCl₃) δ: 21.9, 23.3, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1.[6]

Physical Properties:

| Property | Value |

| Melting Point | 182-186 °C[6] |

| Optical Rotation [α]²⁰D | +91.4° (c 0.5, CHCl₃)[6] |

| Appearance | White solid[8] |

Safety and Handling

This compound is a stable solid but should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is recommended to store the compound at 2-8°C to maintain its stability over time.[8]

Conclusion

The synthesis of this compound is a well-established and reliable process that provides access to a powerful chiral oxidizing agent. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently prepare this valuable reagent in high yield and purity. Its broad utility in asymmetric synthesis continues to make it a vital tool for the construction of complex and stereochemically rich molecules in both academic and industrial settings.

References

- (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE - Organic Syntheses Procedure.

- A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). Synlett, 30(05), 559-562.

- Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide. (2018). Organic Process Research & Development, 22(10), 1416-1422.

- Advances in the Chemistry of Oxaziridines. (2013). Chemical Reviews, 113(5), 3329-3372.

-

Oxaziridine - Wikipedia. Available at: [Link]

-

Davis Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. (1988). The Journal of Organic Chemistry, 53(11), 2469-2473. Available at: [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

- Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. (2004). Comptes Rendus Chimie, 7(8-9), 831-837.

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

-

Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. (1990). Accounts of Chemical Research, 23(11), 358-364. Available at: [Link]

-

Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). Molecules, 23(10), 2633. Available at: [Link]

-

Oxaziridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Oxaziridines: New Perspectives and Insights. (2003). Available at: [Link]

-

(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxaziridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. This compound = 97.0 T 127184-05-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of (Dichlorocamphorylsulfonyl)oxaziridine

This guide provides a comprehensive exploration of the mechanism of action of (dichlorocamphorylsulfonyl)oxaziridine, a powerful chiral oxidizing agent. We will delve into the fundamental principles governing its reactivity and stereoselectivity, supported by experimental evidence and detailed protocols for its application. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek a deeper understanding of this important class of reagents.

Introduction: The Rise of N-Sulfonyloxaziridines in Asymmetric Synthesis

N-Sulfonyloxaziridines, often referred to as Davis' oxaziridines, are a class of neutral, aprotic, and electrophilic oxidizing agents that have become indispensable tools in modern organic synthesis.[1] Their strained three-membered ring, containing an oxygen, nitrogen, and carbon atom, is the source of their reactivity, enabling the transfer of an oxygen atom to a variety of nucleophilic substrates.[1] Among these, chiral derivatives based on the camphor scaffold have gained prominence for their ability to effect highly enantioselective oxidations.[2]

The camphor backbone provides a rigid and sterically defined chiral environment, which is crucial for controlling the stereochemical outcome of reactions.[2] This guide will focus on a particularly effective derivative, (+)-(8,8-dichlorocamphorylsulfonyl)oxaziridine, and its analogues. The dichloro substituents at the 8-position of the camphor skeleton enhance both the steric bulk and the electron-withdrawing nature of the reagent, leading to improved reactivity and stereoselectivity in many applications.[3] These reagents are especially renowned for the asymmetric α-hydroxylation of enolates to produce enantiomerically enriched α-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex, biologically active molecules.[4][5]

The Core Mechanism: An SN2-Type Oxygen Transfer

The fundamental mechanism of action for the oxidation of nucleophiles by (dichlorocamphorylsulfonyl)oxaziridine is a concerted, SN2-type process.[6] This mechanism involves the nucleophilic attack on the electrophilic oxygen atom of the oxaziridine ring.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, most commonly a ketone or ester enolate, on the oxygen atom of the oxaziridine. This attack occurs in an SN2 fashion.[6]

-

Transition State: An "open" transition state is generally accepted for these reactions.[2][7] In this transition state, the nucleophile approaches the oxygen atom from the side opposite the bulky camphor scaffold to minimize steric hindrance. The stereochemical outcome of the reaction is largely determined by the facial selectivity of this approach.

-

Fragmentation: Following the nucleophilic attack, the weak N-O bond of the oxaziridine ring cleaves, leading to the formation of a transient hemiaminal-like intermediate. This intermediate is unstable and rapidly fragments.

-

Product Formation: The fragmentation of the intermediate yields the desired oxidized product (e.g., an α-hydroxy ketone) and a sulfonimine byproduct.

This mechanistic pathway is illustrated in the following diagram:

The high degree of enantioselectivity observed with (dichlorocamphorylsulfonyl)oxaziridine is a direct consequence of the steric hindrance imposed by the camphor backbone, which effectively blocks one face of the oxaziridine ring, forcing the incoming nucleophile to approach from the less hindered face.[7] The dichloro substituents further enhance this steric blockade, leading to even higher levels of stereocontrol compared to the non-chlorinated parent compound.[3]

Experimental Protocols and Validation

The practical application of (dichlorocamphorylsulfonyl)oxaziridine in asymmetric synthesis is demonstrated through well-established experimental protocols. Below are representative procedures for the synthesis of the oxaziridine and its use in the α-hydroxylation of a ketone.

Synthesis of (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

This protocol describes the synthesis of the title compound from the corresponding sulfonimine.[4]

Materials:

-

(+)-[(8,8-Dichlorocamphoryl)sulfonyl]imine

-

Potassium carbonate (anhydrous)

-

Oxone (potassium peroxymonosulfate)

-

Toluene

-

Water

-

Hexane

Procedure:

-

A solution of (+)-[(8,8-dichlorocamphoryl)sulfonyl]imine in toluene is combined with a solution of anhydrous potassium carbonate in water.

-

The biphasic mixture is stirred vigorously while a solution of Oxone in water is added dropwise. The temperature should be maintained below 40°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is partially removed under reduced pressure to induce crystallization.

-

The resulting slurry is diluted with hexane and cooled to 0-5°C to complete crystallization.

-

The product is collected by filtration, washed with cold hexane, and dried to afford (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine as a white solid.

Asymmetric α-Hydroxylation of a Ketone

This protocol provides a general procedure for the enantioselective α-hydroxylation of a ketone using this compound.[4]

Materials:

-

Ketone (e.g., 2-substituted 1-tetralone)

-

Anhydrous tetrahydrofuran (THF)

-

Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))

-

This compound

-

Saturated aqueous ammonium chloride (quenching solution)

Procedure:

-

A solution of the ketone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

The base is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

A solution of this compound in anhydrous THF is added dropwise to the enolate solution at -78°C.

-

The reaction mixture is stirred at -78°C until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched α-hydroxy ketone.

Data on Efficacy and Comparative Performance

The effectiveness of this compound as a chiral oxidizing agent is evident from the high yields and enantiomeric excesses (ee) achieved in various reactions. The following table provides a comparison of its performance with the parent (camphorsulfonyl)oxaziridine in the asymmetric hydroxylation of a tetralone derivative.

| Oxaziridine Derivative | Substrate | Yield (%) | ee (%) |

| This compound | Tetralone | 94 | 95 |

| (1S)-(+)-Camphorsulfonyl)oxaziridine | Tetralone | 66 | 36 |

Data sourced from Benchchem.[3]

As the data clearly indicates, the dichloro-substituted oxaziridine provides a significant improvement in both chemical yield and enantioselectivity for this particular substrate. This enhancement is attributed to the increased steric and electronic effects of the dichloro substituents, which lead to a more ordered and selective transition state.[3]

Conclusion

(Dichlorocamphorylsulfonyl)oxaziridine is a highly effective and versatile chiral oxidizing agent. Its mechanism of action, proceeding through a well-defined SN2-type oxygen transfer, allows for the predictable and highly enantioselective oxidation of a range of nucleophiles. The rigid camphor backbone, augmented by the steric and electronic influence of the dichloro substituents, provides the basis for its exceptional stereocontrol. The detailed experimental protocols and comparative data presented in this guide underscore its practical utility in the synthesis of enantiomerically pure compounds, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. [Link]

-

Organic Chemistry Portal. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. [Link]

-

Wikipedia. Oxaziridine. [Link]

-

Drexel University. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. [Link]

-

National Center for Biotechnology Information. Advances in the Chemistry of Oxaziridines. [Link]

-

Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

-

Organic Chemistry Portal. Davis Oxidation. [Link]

Sources

- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

A Comprehensive Technical Guide to the Physical Properties of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

An In-depth Technical Guide

Abstract: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a crystalline, chiral oxidizing agent of significant importance in modern asymmetric synthesis. Derived from natural camphor, its rigid bicyclic framework and electron-withdrawing substituents render it a highly effective and stereoselective reagent for the oxidation of various functional groups, most notably in the α-hydroxylation of enolates.[1][2] This guide provides a detailed examination of the core physical and spectroscopic properties of this reagent. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of its characteristics for effective application, quality control, and method development. The document covers key physical constants, detailed spectroscopic data, standardized protocols for property verification, and expert insights into how these properties influence its synthetic utility.

Chemical Identity and Molecular Structure

This compound is a member of the N-sulfonyloxaziridine class of reagents, which are prized for their ability to deliver an oxygen atom to a substrate in a controlled and aprotic manner.[3] Its identity is unequivocally established by a combination of its chemical nomenclature, unique registry numbers, and distinct structural features.

Key Identifiers:

-

Systematic Name: (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine

-

Common Synonym: (+)-3,3-Dichloro-2,N-epoxy-exo-10,2-bornanesultam

Molecular Architecture and Stereochemistry

The efficacy of this reagent is a direct consequence of its three-dimensional structure. The molecule is built upon a rigid camphor backbone, which imparts a well-defined steric environment. The two chlorine atoms at the C8 position create a strong electron-withdrawing effect, enhancing the electrophilicity of the oxaziridine oxygen and thereby increasing the reagent's oxidizing power.[1]

The specific stereochemistry, designated as (+)-(2R,8aR), is critical for its function in asymmetric synthesis.[5] Its enantiomer, (–)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS: 139628-16-3), provides the opposite stereochemical outcome in reactions, allowing chemists to access complementary product enantiomers.[1][6]

Caption: 2D representation of the this compound structure.

Core Physical Properties

The physical properties of the reagent are crucial for its handling, storage, and application in synthesis. They also serve as primary indicators of sample purity and identity.

| Property | Value | Conditions / Notes | Source(s) |

| Appearance | Solid | Crystalline solid at room temperature. | [7] |

| Melting Point | 181–186 °C | A sharp melting range is indicative of high purity. | [5][7][8] |

| Specific Optical Rotation | +89 to +91.4° | [α]²⁰/D, c=0.5 in Chloroform (CHCl₃). | [1][5] |

| Storage Temperature | 2–8 °C | Recommended for maintaining long-term stability. | [7] |

| Density (Predicted) | 1.68 ± 0.1 g/cm³ | Computationally predicted value. | [7] |

| Refractive Index (Predicted) | ~1.648 | Computationally predicted value. | [7] |

Melting Point: An Indicator of Purity

The melting point of 181–186 °C is a key specification.[5][7][8] A broad or depressed melting range can indicate the presence of impurities, such as residual starting materials or the corresponding sulfonylimine. For high-precision work, such as in pharmaceutical process development, confirming this melting point is a critical quality control step.

Optical Rotation: The Signature of Chirality

As a chiral reagent, its optical activity is its most important physical property. The specific rotation, measured as [α], is a direct measure of the enantiomeric purity of the material. A value of +89 to +91.4° (at 20°C, using the sodium D-line, in a 0.5% chloroform solution) confirms the correct enantiomer and high enantiomeric excess.[1][5] Any significant deviation from this range suggests either contamination with the (–)-enantiomer or the presence of other optically active impurities.

Solubility Profile

Practical application requires an understanding of the reagent's solubility.

-

Good Solubility: Chloroform (CDCl₃), Dichloromethane (CH₂Cl₂). These are common solvents for both reaction and spectroscopic analysis.

-

Moderate Solubility/Recrystallization: Ethanol/Ethyl Acetate mixtures are effective for purification by recrystallization.[5]

-

Potential Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) may also be used, particularly for biological or screening applications.[8]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the molecular structure, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by several key signals that confirm the camphor framework.[5]

-

δ 1.16 (s, 3H) and 1.48 (s, 3H): These two sharp singlets correspond to the two diastereotopic methyl groups of the camphor backbone. Their singlet nature confirms the absence of adjacent protons.

-

δ 1.86–2.40 (m, 4H): This complex multiplet region arises from the methylene and methine protons of the bicyclic system.

-

δ 3.23 (d, 1H, J=14 Hz) and 3.45 (d, 1H, J=14 Hz): This pair of doublets (an AB quartet) is characteristic of the two diastereotopic protons of the CH₂ group adjacent to the sulfonyl group. The large geminal coupling constant (14 Hz) is typical for such systems.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum provides further confirmation of the structure.[5]

-

δ 99.1: This downfield signal is characteristic of the C-N carbon within the oxaziridine ring, a key identifier.

-

δ 86.1: Corresponds to the quaternary carbon bearing the two chlorine atoms (CCl₂).

-

δ 62.5, 54.6, 49.4, 47.3: Signals for the other carbons of the camphor skeleton.

-

δ 26.8, 25.3, 23.31, 21.9: Resonances for the methyl and methylene carbons.

-

Infrared (IR) Spectroscopy

While detailed published spectra are sparse, the expected IR absorption bands can be predicted based on the functional groups present. These are critical for rapid quality checks.

-

~1340-1360 cm⁻¹ and ~1160-1170 cm⁻¹: Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.[5]

-

~2950 cm⁻¹: C-H stretching vibrations from the alkane backbone.[5]

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following standardized protocols are recommended for verifying the key physical properties.

Protocol for Specific Rotation Measurement

This protocol validates the crucial enantiomeric purity of the reagent.

-

Preparation: Accurately weigh approximately 50 mg of this compound. Quantitatively transfer it to a 10 mL volumetric flask.

-

Dissolution: Dissolve the solid in spectroscopic grade chloroform (CHCl₃) and fill to the mark. Ensure complete dissolution by gentle agitation. This creates a solution with a concentration (c) of 0.5 g/100 mL.

-

Measurement:

-

Calibrate a polarimeter using a blank (pure chloroform).

-

Fill a 1 dm (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at 20°C using the sodium D-line (589 nm).

-

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL. The result should fall within the +89 to +91.4° range.

Workflow for Spectroscopic Analysis

The logical flow for confirming the reagent's identity via spectroscopy is outlined below. This represents a self-validating system where NMR and IR data provide complementary structural confirmation.

Caption: Standard workflow for spectroscopic verification of the reagent's identity.

Conclusion

This compound is a well-characterized reagent whose utility in asymmetric synthesis is underpinned by its distinct physical and structural properties. Its solid nature, high melting point, and well-defined solubility facilitate its use in practical laboratory settings. Critically, its specific optical rotation serves as an immediate and reliable measure of its enantiomeric integrity. The detailed NMR and IR spectroscopic data provide a definitive structural fingerprint, allowing researchers to confirm the quality and identity of their material with high confidence. A thorough understanding and verification of these properties are essential for achieving reproducible and highly stereoselective outcomes in chemical synthesis.

References

-

Organic Syntheses Procedure, (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available at: [Link]

-

Organic Syntheses Procedure, (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available at: [Link]

-

Wikipedia, Oxaziridine. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Oxaziridine - Wikipedia [en.wikipedia.org]

- 4. This compound = 97.0 T 127184-05-8 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine = 95.0 T 139628-16-3 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. (-)-8,8-Dichlorocampherylsulfonyl-oxaziridine | Fluorescent Dye | 139628-16-3 | Invivochem [invivochem.com]

A Technical Guide to the Structural Elucidation of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Abstract

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a powerful and highly selective chiral oxidizing agent, pivotal in modern asymmetric synthesis.[1] Its efficacy in inducing stereoselectivity, particularly in the hydroxylation of enolates, is critically dependent on its well-defined three-dimensional structure.[2][3] This technical guide provides an in-depth, multi-technique approach to the complete structural elucidation of this reagent. We will detail the necessary synthetic protocols and explore the causality behind the application of various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on the precise stereochemical outcomes imparted by this class of reagents.

Introduction: The Significance of Structural Integrity

The ability of this compound to deliver an oxygen atom to a substrate with high facial selectivity is not accidental; it is a direct consequence of its rigid bicyclic camphor backbone, the stereochemistry of the oxaziridine ring, and the electronic influence of the dichloro substituents.[1] An unambiguous confirmation of its structure is the foundational requirement for its application in syntheses where enantiomeric purity is paramount.

The core of its reactivity lies in the strained three-membered oxaziridine ring, which acts as an electrophilic oxygen donor.[1][4] The camphor scaffold serves as a chiral auxiliary, creating a sterically defined environment that dictates the trajectory of the incoming substrate.[5] The 8,8-dichloro groups enhance the electrophilicity of the reagent, increasing its reactivity.[1] Therefore, a rigorous structural verification process must confirm not only the atomic connectivity but also the absolute configuration of all stereocenters.

Synthesis and Purification: Establishing a Foundation

The reliable elucidation of a compound's structure begins with a pure sample. The synthesis of this compound is typically achieved through a two-step process starting from the corresponding camphorsulfonylimine.

Experimental Protocol: Synthesis

Step 1: Dichlorination of the Sulfonylimine The precursor, (+)-(camphorsulfonyl)imine, undergoes electrophilic chlorination. This step introduces the two chlorine atoms at the C8 position of the camphor framework.[1]

-

In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve (+)-(camphorsulfonyl)imine in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution in an ice-water bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or 1,3-dichloro-5,5-dimethylhydantoin, portion-wise while monitoring the internal temperature.[6]

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding ice-cold water.

-

Isolate the resulting (+)-(8,8-Dichlorocamphorylsulfonyl)imine product by filtration, wash with water, and dry under vacuum.[6]

Step 2: Oxidation to the Oxaziridine The purified sulfonylimine is then oxidized to form the final oxaziridine product.

-

Dissolve the (+)-(8,8-Dichlorocamphorylsulfonyl)imine in a biphasic solvent system, often consisting of toluene and an aqueous buffer.

-

Add a robust oxidizing agent. While meta-chloroperoxybenzoic acid (m-CPBA) is effective, a buffered solution of potassium peroxymonosulfate (Oxone®) is a common and safer alternative.[7]

-

Stir the mixture vigorously until the starting imine is consumed (monitored by TLC).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from an ethanol/ethyl acetate mixture, to yield the final product as a white solid.[6]

Spectroscopic Verification of Connectivity

Once a pure sample is obtained, the next phase is to confirm its molecular formula and the connectivity of the atoms using a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Causality: The primary role of MS in this context is to confirm the molecular weight and elemental composition of the synthesized molecule. This provides the first piece of evidence that the desired chlorination and oxidation steps were successful.

Expected Data: The molecular formula for this compound is C₁₀H₁₃Cl₂NO₃S.[1][8]

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃S |

| Molecular Weight | 298.19 g/mol |

| Exact Mass | 296.9915 (for ³⁵Cl isotopes) |

High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from potential byproducts. The characteristic isotopic pattern of the two chlorine atoms (an M, M+2, and M+4 pattern with an approximate ratio of 9:6:1) provides definitive evidence for the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation: The published spectral data for (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine provides the following characteristic signals[6]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.16 | singlet | 3H | Methyl group |

| 1.48 | singlet | 3H | Methyl group |

| 1.86–2.18 | multiplet | 3H | Camphor ring protons |

| 2.30–2.40 | multiplet | 1H | Camphor ring proton |

| 2.73 | doublet (J = 3.9 Hz) | 1H | Camphor ring proton |

| 3.23 | doublet (J = 14 Hz) | 1H | CH₂-SO₂ proton |

| 3.45 | doublet (J = 14 Hz) | 1H | CH₂-SO₂ proton |

The two singlets at 1.16 and 1.48 ppm are characteristic of the two geminal methyl groups on the camphor backbone. The pair of doublets at 3.23 and 3.45 ppm form an AB quartet, typical for the diastereotopic protons of the CH₂-SO₂ group, confirming the rigid, chiral environment.

¹³C NMR Spectroscopy The carbon NMR spectrum confirms the number of unique carbon atoms and provides insight into their hybridization and functional group.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

Data Interpretation: Published ¹³C NMR data confirms the presence of ten distinct carbon signals, consistent with the molecular structure[6]:

| Chemical Shift (δ, ppm) | Assignment |

| 21.9 | Methyl Carbon |

| 23.31 | Methyl Carbon |

| 25.3 | Methylene Carbon (ring) |

| 26.8 | Methylene Carbon (ring) |

| 47.3 | Methylene Carbon (CH₂-SO₂) |

| 49.4 | Quaternary Carbon (bridgehead) |

| 54.6 | Methine Carbon (ring) |

| 62.5 | Quaternary Carbon (bridgehead) |

| 86.1 | Dichloro-substituted Carbon (C-Cl₂) |

| 99.1 | Oxaziridine Carbon |

The downfield shifts at 86.1 ppm and 99.1 ppm are particularly diagnostic. The signal at 86.1 ppm is characteristic of the carbon atom bearing the two chlorine atoms, while the signal at 99.1 ppm is indicative of the carbon atom within the highly strained and electron-deficient oxaziridine ring.

Determination of Absolute Stereochemistry

While NMR and MS confirm the chemical constitution, they do not inherently reveal the absolute three-dimensional arrangement of the atoms. For a chiral reagent, this is the most critical piece of information.

Chiroptical Methods

Causality: Chiroptical techniques, such as measuring the specific rotation, provide experimental proof of the enantiomeric nature of the synthesized compound. A non-zero optical rotation confirms that the sample is chiral and not a racemic mixture.

Experimental Protocol:

-

Prepare a solution of the compound with a precisely known concentration (e.g., c = 0.5 in chloroform).

-

Use a polarimeter to measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm).

Data Interpretation: The reported specific rotation for the (+)-enantiomer is [α]²⁰/D +89 ± 3° (c = 0.5% in chloroform).[8] Observing a value in this range is a strong indicator that the synthesis has yielded the correct enantiomer. The enantiomeric counterpart, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, exhibits a specific rotation of approximately -92.3°.[6]

X-Ray Crystallography (The Gold Standard)

Causality: Single-crystal X-ray diffraction is the only technique that provides an unambiguous, direct observation of the three-dimensional structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all chiral centers.

Workflow: The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The absolute configuration is typically determined using anomalous dispersion effects (e.g., the Flack parameter).

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a self-validating system, where each step builds upon the last to create a complete and trustworthy picture of the molecule.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a convergence of evidence from multiple analytical techniques. Synthesis and purification provide the necessary high-quality material. Mass spectrometry and NMR spectroscopy confirm the fundamental molecular formula and atomic framework. Finally, chiroptical methods and the definitive technique of X-ray crystallography establish the absolute stereochemistry, which is the ultimate determinant of this reagent's function in asymmetric synthesis. Adherence to this rigorous, multi-faceted approach ensures the reliability and reproducibility of stereoselective transformations performed using this invaluable chiral oxidant.

References

-

Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

-

Davis, F. A., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, Coll. Vol. 9, p.212 (1998); Vol. 74, p.225 (1997). [Link]

-

Armstrong, A., & Pullin, R. D. C. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2638. [Link]

-

Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, Coll. Vol. 8, p.110 (1993); Vol. 69, p.158 (1990). [Link]

-

Wikipedia contributors. (2023, December 2). Oxaziridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Meladinis, V., Verfürth, U., & Herrmann, R. (1990). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 45(12), 1689-1694. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 3. Oxaziridine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound = 97.0 T 127184-05-8 [sigmaaldrich.com]

The Advent of Chiral Oxidation: A Technical Guide to Camphorsulfonyl Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Asymmetric Oxidation

In the landscape of modern organic synthesis, the ability to selectively introduce functionality in a stereocontrolled manner is paramount. This is particularly true in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of synthetic challenges, the asymmetric oxidation of prochiral substrates to afford enantiomerically enriched products has long been a focal point of research. The development of reagents capable of delivering an oxygen atom with high fidelity to one of two enantiotopic faces of a substrate has revolutionized the synthesis of complex chiral molecules. This guide delves into the discovery, history, and application of a class of reagents that has become a cornerstone in this field: the camphorsulfonyl oxaziridines.

The Genesis of N-Sulfonyloxaziridines: The Pioneering Work of Franklin A. Davis

While oxaziridines were first reported in the mid-1950s, their synthetic utility was significantly expanded in the late 1970s and early 1980s through the seminal work of Franklin A. Davis and his research group.[1][2] They introduced the class of N-sulfonyloxaziridines, which proved to be stable, electrophilic, and highly effective oxygen transfer agents.[2][3] These reagents, now commonly referred to as "Davis' oxaziridines," overcame many of the limitations of earlier oxidizing agents, offering a neutral and aprotic method for a variety of transformations.[4][5]

The true breakthrough in asymmetric oxidation came with the development of chiral, non-racemic N-sulfonyloxaziridines derived from natural products. By tethering the oxaziridine moiety to a chiral scaffold, Davis envisioned a reagent that could induce asymmetry in the substrate. The readily available and inexpensive monoterpene camphor provided an ideal chiral auxiliary.[6] This led to the synthesis of the enantiomerically pure camphorsulfonyl oxaziridines , which have since become indispensable tools for asymmetric hydroxylation and other stereoselective oxidations.[7][8]

Synthesis of Camphorsulfonyl Oxaziridines: A Practical Approach

The synthesis of camphorsulfonyl oxaziridines is a well-established and scalable process, starting from the readily available enantiomers of 10-camphorsulfonic acid.[9][10] The general synthetic strategy involves the conversion of the sulfonic acid to the corresponding sulfonamide, followed by condensation to form a sulfonylimine, which is then oxidized to the desired oxaziridine.

A key feature of the oxidation step is its remarkable diastereoselectivity. Oxidation of the camphorsulfonylimine occurs preferentially from the endo face of the C=N double bond due to steric hindrance from the camphor skeleton, resulting in the formation of a single oxaziridine diastereomer.[2][9]

Experimental Protocol: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This protocol is adapted from the procedure reported by Davis and coworkers.[9]

Step 1: Preparation of (+)-(1S)-10-Camphorsulfonamide

-

In a well-ventilated fume hood, cautiously add phosphorus pentachloride to a stirred solution of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent (e.g., toluene).

-

Heat the reaction mixture to facilitate the formation of the sulfonyl chloride.

-

After cooling, carefully quench the reaction mixture with ice-water.

-

Separate the organic layer and treat it with concentrated ammonium hydroxide to form the sulfonamide.

-

Isolate the crude sulfonamide by filtration and wash with cold water. The product is often of sufficient purity for the next step.[9]

Step 2: Preparation of (-)-(Camphorsulfonyl)imine

-

Dissolve the (+)-(1S)-10-camphorsulfonamide in a suitable solvent such as toluene.

-

Add a dehydrating agent (e.g., anhydrous magnesium sulfate) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the imine formation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the mixture and concentrate the filtrate to obtain the crude (-)-(camphorsulfonyl)imine.

Step 3: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

-

Dissolve the crude (-)-(camphorsulfonyl)imine in a biphasic solvent system, typically toluene and water.

-

Add a buffered aqueous solution of potassium peroxymonosulfate (Oxone®). A buffer, such as potassium carbonate, is crucial to maintain a basic pH and prevent decomposition of the product.[2]

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.[9]

-

Once the oxidation is complete, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine, which can be further purified by recrystallization.

Mechanism of Asymmetric Hydroxylation: An SN2-type Oxygen Transfer

The most significant application of camphorsulfonyl oxaziridines is the asymmetric α-hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds.[8][9] This transformation is of immense value in the synthesis of natural products and pharmaceuticals.

The currently accepted mechanism for this reaction involves an SN2-type attack of the nucleophilic enolate on the electrophilic oxygen atom of the oxaziridine.[8][11] This concerted process is characterized by a transition state where the cleavage of the N-O bond is more advanced than the formation of the C-O bond.[12]

The stereochemical outcome of the reaction is dictated by the steric environment of the camphor backbone. The bulky camphor skeleton effectively shields one face of the oxaziridine ring, directing the incoming enolate to attack from the less hindered face.[6] An "open" transition state model is generally invoked, where steric interactions between the substituents on the enolate and the camphor scaffold determine the facial selectivity.[8]

Applications in Drug Development and Total Synthesis

The high stereoselectivity and operational simplicity of camphorsulfonyl oxaziridines have led to their widespread adoption in complex molecule synthesis.

Asymmetric Hydroxylation of Enolates: This remains the premier application. The ability to generate chiral α-hydroxy ketones, esters, and amides with high enantiomeric excess has been instrumental in the synthesis of numerous biologically active compounds.[8] For instance, this methodology was a key step in the total syntheses of the potent anticancer agent Taxol by the Holton and Wender groups.[1]

| Substrate Type | Base | Enantiomeric Excess (% ee) |

| Trisubstituted Ketone Enolates | Sodium Hexamethyldisilazide (NaHMDS) | 60-95% |

| Tetrasubstituted Ketone Enolates | Sodium Hexamethyldisilazide (NaHMDS) | 21-30% |

| Ester Enolates | Lithium Diisopropylamide (LDA) | Generally high |

| Amide Enolates | Lithium Diisopropylamide (LDA) | Up to 99% |

| Data compiled from various sources, primarily the work of F.A. Davis and coworkers.[5][8] |

Oxidation of Other Nucleophiles: Beyond enolates, camphorsulfonyl oxaziridines are effective for the asymmetric oxidation of a range of other nucleophiles, including:

-

Sulfides to sulfoxides: This reaction provides a route to chiral sulfoxides, which are valuable as chiral auxiliaries and in medicinal chemistry.[9][13]

-

Selenides to selenoxides: Similar to sulfides, this provides access to chiral selenium compounds.[9]

-

Organometallic reagents to alcohols and phenols: The oxidation of Grignard and organolithium reagents offers a direct route to chiral alcohols and phenols.[9]

Mild Oxidation in Sensitive Systems: The neutral and aprotic nature of camphorsulfonyl oxaziridines makes them suitable for oxidations in the presence of sensitive functional groups. A notable example is their use as a non-aqueous oxidizing agent in oligonucleotide synthesis, where they offer an alternative to the standard iodine-based oxidants that can be detrimental to certain modified nucleobases.[14]

Visualization of Key Processes

Synthesis of Camphorsulfonyl Oxaziridine

Caption: Synthetic route to camphorsulfonyl oxaziridines.

Asymmetric Hydroxylation Workflow

Caption: Workflow for asymmetric hydroxylation of a ketone.

Conclusion and Future Outlook

The discovery and development of camphorsulfonyl oxaziridines by Franklin A. Davis marked a pivotal moment in the field of asymmetric synthesis. These stable, accessible, and highly stereoselective reagents have provided chemists with a powerful tool for the enantioselective introduction of hydroxyl groups and the oxidation of various other nucleophiles. Their impact is evident in the numerous total syntheses and drug discovery programs that have utilized this technology. As the demand for enantiomerically pure compounds continues to grow, the legacy of camphorsulfonyl oxaziridines is certain to endure, and the principles of their design will continue to inspire the development of new generations of asymmetric reagents.

References

-

Lal, S., Sheppard, A. C., Kumar, A., & Davis, F. A. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 73, 143. Available from: [Link]

-

Efficient Enantioselective Oxidation: The Role of Camphorsulfonyl Oxaziridine. (2025). PharmaChem. Available from: [Link]

-

Oxaziridine - Wikipedia. (n.d.). In Wikipedia. Available from: [Link]

-

Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8079–8103. Available from: [Link]

-

Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. (n.d.). Glen Research. Available from: [Link]

-

Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. Available from: [Link]

-

Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. (2015). Request PDF on ResearchGate. Available from: [Link]

-

Wang, D., & Li, Z. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2643. Available from: [Link]

-

Lewis, T., Gala, D., Mergelsberg, I., Scherer, D., Buckley, J., DiBenedetto, D., & Davis, F. A. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 73, 124. Available from: [Link]

-

Williamson, K. S., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8079–8103. Available from: [Link]

-

Davis Oxidation. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Davis, F. A., Towson, J. C., Weismiller, M. C., Lal, S., & Carroll, P. J. (1988). Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties. Journal of the American Chemical Society, 110(25), 8477–8482. Available from: [Link]

- Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. (No direct link available from search results, but this is a highly cited review by the original author).

-

Page, P. C. B., Heer, J. P., Bethell, D., Lund, A., Collington, E. W., & Andrews, D. M. (1997). A Convenient Procedure for the Preparation of Camphorsulfonyl Oxaziridines. The Journal of Organic Chemistry, 62(17), 6093–6094. Available from: [Link]

-

Davis reagent - Wikipedia. (n.d.). In Wikipedia. Available from: [Link]

-

The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Davis, F. A., Lal, S. G., & Durst, H. D. (1988). Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. The Journal of Organic Chemistry, 53(21), 5004–5007. Available from: [Link]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 11. Davis Oxidation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Introduction

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a powerful and versatile chiral oxidizing agent, indispensable in modern asymmetric synthesis.[1] Derived from camphor, this compound belongs to the class of N-sulfonyloxaziridines, which are renowned for their ability to effect enantioselective oxidations.[2][3] The strategic placement of two chlorine atoms at the 8-position of the camphor scaffold enhances its electron-withdrawing properties and steric bulk, which are pivotal for its reactivity and selectivity.[1] This guide provides a comprehensive overview of the spectroscopic data that is essential for the verification and quality control of this crucial reagent, aimed at researchers, scientists, and professionals in drug development.

The primary application of this compound lies in its capacity as a chiral electrophilic oxidizing agent. It is particularly effective in the asymmetric hydroxylation of enolates to produce enantiomerically enriched α-hydroxy carbonyl compounds, a key transformation in the synthesis of many biologically active molecules and pharmaceutical intermediates.[1][2][4] Furthermore, it is employed in the enantioselective oxidation of sulfides to sulfoxides and the functionalization of indoles.[1] Given its role in establishing chirality, rigorous characterization of this reagent is paramount to ensure the desired stereochemical outcome in a synthetic sequence.

This technical guide will delve into the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will present and interpret the spectral data, provide detailed experimental protocols for sample preparation, and offer insights into how this data collectively confirms the structure and purity of the compound.

Molecular Structure and Properties

| Property | Value |

| IUPAC Name | (1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane 3,3-dioxide[1] |

| CAS Number | 127184-05-8[1] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃S[1] |

| Molecular Weight | 298.19 g/mol [1] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 182–186°C[2] |

| Optical Rotation | [α]²⁰/D +91.4° (c 0.5, CHCl₃)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a series of distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.16 | s | 3 H | Methyl group |

| 1.48 | s | 3 H | Methyl group |

| 1.86–2.18 | m | 3 H | Camphor ring protons |

| 2.30–2.40 | m | 1 H | Camphor ring proton |

| 2.73 | d, J = 3.9 Hz | 1 H | Camphor ring proton |

| 3.23 | d, J = 14 Hz | 1 H | CH₂SO₂ |

| 3.45 | d, J = 14 Hz | 1 H | CH₂SO₂ |

Interpretation: The two singlets at 1.16 and 1.48 ppm are characteristic of the two diastereotopic methyl groups on the camphor skeleton. The complex multiplet between 1.86 and 2.40 ppm arises from the methylene and methine protons of the bicyclic camphor framework. The two doublets at 3.23 and 3.45 ppm, with a large geminal coupling constant of 14 Hz, are indicative of the diastereotopic protons of the methylene group adjacent to the sulfonyl group. This distinct AB quartet is a hallmark of the rigid bicyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 21.9 | Methyl carbon |

| 23.31 | Methyl carbon |

| 25.3 | Methylene carbon |

| 26.8 | Methylene carbon |

| 47.3 | Methine carbon |

| 49.4 | Quaternary carbon |

| 54.6 | Quaternary carbon |

| 62.5 | Methylene carbon (CH₂SO₂) |

| 86.1 | Dichloro-substituted carbon |

| 99.1 | Oxaziridine carbon |

Interpretation: The signals at 21.9 and 23.31 ppm correspond to the two methyl carbons. The peaks in the range of 25.3 to 62.5 ppm are assigned to the various methylene, methine, and quaternary carbons of the camphor framework. The downfield signal at 86.1 ppm is characteristic of the carbon atom bearing the two chlorine atoms. The most downfield signal at 99.1 ppm is assigned to the carbon atom of the oxaziridine ring, which is highly deshielded due to the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1356 | Asymmetric SO₂ stretch |

| ~1165 | Symmetric SO₂ stretch |

Interpretation: The two strong absorption bands around 1356 cm⁻¹ and 1165 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. The presence of these strong bands is a key indicator of the N-sulfonyloxaziridine structure. Other absorptions corresponding to C-H and C-C bond vibrations of the camphor skeleton are also present but are generally less informative for routine characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques such as electrospray ionization (ESI) can be used to determine the molecular weight.